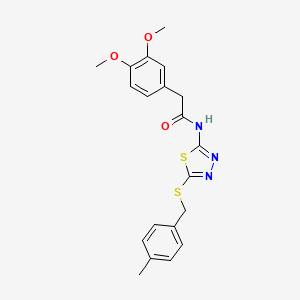

2-(3,4-dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge. The thiadiazole ring is substituted at the 5-position with a 4-methylbenzylthio moiety. This structure combines electron-rich aromatic systems (dimethoxy groups) with a lipophilic thioether side chain, which may enhance membrane permeability and target binding .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-13-4-6-14(7-5-13)12-27-20-23-22-19(28-20)21-18(24)11-15-8-9-16(25-2)17(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKDEPLXELZRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with the appropriate substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Anticancer Activity

Research has shown that thiadiazole derivatives possess significant anticancer properties. For instance, studies have synthesized various compounds based on the thiadiazole scaffold and evaluated their cytotoxic effects against different cancer cell lines.

Case Study: Synthesis and Testing

A notable study involved the synthesis of novel thiadiazole derivatives and their testing against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The MTT assay was used to assess cell viability post-treatment with these compounds. Results indicated that while some derivatives showed promising activity, none surpassed doxorubicin, a standard chemotherapy agent .

| Compound | Cell Line Tested | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | SKNMC | TBD | TBD |

| Other Thiadiazole Derivatives | HT-29 | TBD | Lower |

| Other Thiadiazole Derivatives | PC3 | TBD | Lower |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The incorporation of various substituents on the thiadiazole ring can enhance activity against a range of pathogens.

Research Findings

Studies have reported that certain thiadiazole derivatives exhibit strong antibacterial and antifungal activity. For example, modifications in the side chains can significantly affect the efficacy against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a common 1,3,4-thiadiazole-acetamide scaffold with multiple analogs, differing primarily in substituents on the phenyl ring and thiadiazole-thio group. Key structural variations and their implications are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility :

- The 3,4-dimethoxy groups on the target compound’s phenyl ring enhance hydrophilicity compared to electron-withdrawing groups (e.g., nitro in ’s compound 3 ). This may improve aqueous solubility, critical for bioavailability .

- Lipophilic substituents (e.g., 4-methylbenzylthio in the target and ’s 5c ) likely increase membrane permeability, favoring interactions with hydrophobic enzyme pockets .

Impact on Thermal Stability :

- Melting points for analogs range from 132°C to 265°C, influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in ureido groups in 4g ) . The target compound’s melting point is unreported but expected to align with structurally similar acetamides.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to consolidate existing research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 396.55 g/mol. The structure features a thiadiazole ring, which is known for its significant pharmacological potential.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, compounds bearing the thiadiazole moiety have been tested against various bacterial strains and fungi. In vitro studies indicated that certain thiadiazole derivatives demonstrate higher activity against Gram-positive bacteria compared to Gram-negative strains. Specifically, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects .

| Microorganism | Activity (Zone of Inhibition) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15-19 mm | Streptomycin |

| Escherichia coli | Moderate | Streptomycin |

| Candida albicans | Moderate | Fluconazole |

Anticancer Activity

The cytotoxic effects of this compound were evaluated against several human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated that certain derivatives showed significant antiproliferative effects. For example, one study highlighted a derivative that induced apoptosis in A431 cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HT-29 | 12.5 | Apoptosis induction |

| A431 | 8.0 | VEGFR-2 inhibition |

| PC3 | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit key inflammatory pathways by targeting specific enzymes involved in the inflammatory response .

Research Findings and Case Studies

- Case Study on Anticancer Activity : A study conducted on the efficacy of thiadiazole derivatives revealed that a specific compound from this class exhibited an IC50 value of 8 μM against the A431 cell line and was effective in inhibiting VEGFR-2 signaling pathways .

- Antimicrobial Efficacy : Another investigation reported that a series of thiadiazole derivatives demonstrated potent activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .

Q & A

Basic Research Question: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (ethanol, acetic acid catalyst) .

- Step 2: Introduction of the 3,4-dimethoxyphenylacetamide moiety via nucleophilic substitution. Use coupling agents like EDC/HOBt for amide bond formation, ensuring anhydrous conditions (DMF solvent, 0–5°C) .

- Step 3: Thioether linkage formation between the thiadiazole and 4-methylbenzyl groups. Catalyze with NaH in THF at 60°C for 6 hours .

Key Parameters Table:

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Ethanol, AcOH, reflux | 60–70% | 85–90% | |

| 2 | EDC/HOBt, DMF, 0°C | 75–80% | 92–95% | |

| 3 | NaH, THF, 60°C | 70–75% | 90–93% |

Critical Considerations:

- Monitor intermediates via TLC and confirm final structure with H/C NMR and HRMS .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Research Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 3.8 ppm for methoxy groups) and C NMR (carbonyl C=O at ~170 ppm) .

- Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H] (e.g., m/z 485.12 calculated for CHNOS) .

- Purity Assessment:

- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Modification Sites:

- Thiadiazole Core: Replace with oxadiazole to assess heterocycle impact on target binding .

- Methoxy Groups: Vary substituents (e.g., -OCH to -CF) to study electronic effects on receptor affinity .

- 4-Methylbenzyl Thioether: Test bulkier alkyl/aryl groups to probe steric tolerance .

- Biological Assays:

- Enzyme Inhibition: Measure IC against COX-2 or EGFR kinases .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Example SAR Table:

| Analog Modification | Bioactivity (IC, μM) | Target | Reference |

|---|---|---|---|

| 3,4-Di-OCH | 12.5 ± 1.2 | COX-2 | |

| 3,4-Di-CF | 8.4 ± 0.9 | COX-2 | |

| Thiadiazole → Oxadiazole | 15.3 ± 2.1 | EGFR |

Advanced Research Question: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Source Analysis:

- Assay Variability: Compare protocols (e.g., cell line passage number, incubation time). For example, MCF-7 viability assays may differ if serum concentration varies .

- Compound Purity: Re-test batches with ≥95% purity (HPLC-validated) to exclude impurity-driven artifacts .

- Mechanistic Studies:

- Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., confirm COX-2 dependency via gene silencing) .

Advanced Research Question: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Glide.

- Targets: COX-2 (PDB: 5KIR) or EGFR kinase (PDB: 1M17) .

- Key Interactions: Hydrogen bonds with Arg120 (COX-2) or Met793 (EGFR) .

- MD Simulations:

- Run 100 ns simulations (GROMACS) to assess complex stability. RMSD <2 Å indicates stable binding .

Advanced Research Question: How to address discrepancies in reported synthetic yields across studies?

Methodological Answer:

- Variable Screening:

- Solvent Effects: Compare DMF (polar aprotic) vs. THF (low polarity) in acylation steps .

- Catalyst Optimization: Test NaH vs. KCO for thioether formation .

- DoE (Design of Experiments):

- Apply Taguchi methods to identify critical factors (e.g., temperature > solvent > catalyst loading) .

Yield Optimization Table:

| Condition | Yield (DMF) | Yield (THF) | Reference |

|---|---|---|---|

| NaH, 60°C, 6h | 75% | 68% | |

| KCO, 80°C, 8h | 62% | 55% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.